3,5-Dichloropyridine-2,4-diol
Overview
Description
3,5-Dichloropyridine-2,4-diol: is a chlorinated pyridine derivative with the molecular formula C5H3Cl2NO2 and a molecular weight of 179.99 g/mol . This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and two hydroxyl groups at the 2nd and 4th positions on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dichloropyridine-2,4-diol involves the reaction of 3,5-dichloro-2,4-dimethoxypyridine with hydrochloric acid. The reaction mixture is heated at 70°C for 6 hours , followed by cooling to room temperature to precipitate the product . The precipitate is then collected, washed with water, and dried to obtain the final compound with a yield of approximately 90% .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloropyridine-2,4-diol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dichloropyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: 3,5-Dichloropyridine.
Scientific Research Applications
3,5-Dichloropyridine-2,4-diol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dichloropyridine: Lacks the hydroxyl groups present in 3,5-Dichloropyridine-2,4-diol.
2,4-Dichloropyridine: Has chlorine atoms at the 2nd and 4th positions instead of the 3rd and 5th positions.
3,5-Dichloro-2,4-dimethoxypyridine: Contains methoxy groups instead of hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
3,5-dichloro-4-hydroxy-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-8-5(10)3(7)4(2)9/h1H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJBYZUUHURVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Cl)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716442 | |
Record name | 3,5-Dichloro-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103792-80-9 | |
Record name | 3,5-Dichloro-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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